molecular formula C11H7ClF3N3O2 B2582308 1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole CAS No. 1975117-91-9

1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole

Cat. No.: B2582308
CAS No.: 1975117-91-9
M. Wt: 305.64
InChI Key: IETCQCWPIZTKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole is a synthetic organic compound known for its unique chemical structure and properties This compound features a pyrazole ring substituted with a 2-chloro-4-nitrophenyl group, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the 2-chloro-4-nitrophenyl group, the methyl group, and the trifluoromethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and safety standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: This reaction can replace one substituent with another, potentially leading to new derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amino-substituted compounds.

Scientific Research Applications

1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Shares the 2-chloro-4-nitrophenyl group but lacks the pyrazole ring and other substituents.

    4-Methyl-3-(trifluoromethyl)pyrazole: Contains the pyrazole ring with methyl and trifluoromethyl groups but lacks the 2-chloro-4-nitrophenyl group.

Uniqueness

1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole is unique due to its combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other compounds may not be as effective or versatile.

Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2/c1-6-5-17(16-10(6)11(13,14)15)9-3-2-7(18(19)20)4-8(9)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETCQCWPIZTKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.